molecular formula C16H21ClN2O3 B14391133 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-26-7

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate

Cat. No.: B14391133
CAS No.: 90096-26-7
M. Wt: 324.80 g/mol
InChI Key: RAAMPGUNXBBXHS-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and an ethyl ester of 3-oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate typically involves the reaction of 4-(4-chlorophenyl)piperazine with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-oxobutanoate ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

90096-26-7

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate

InChI

InChI=1S/C16H21ClN2O3/c1-13(20)12-16(21)22-11-10-18-6-8-19(9-7-18)15-4-2-14(17)3-5-15/h2-5H,6-12H2,1H3

InChI Key

RAAMPGUNXBBXHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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